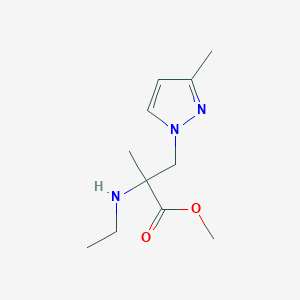

Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-7-6-9(2)13-14/h6-7,12H,5,8H2,1-4H3 |

InChI Key |

WSQGUYUCTWVULL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)(CN1C=CC(=N1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach involves a nucleophilic substitution reaction where 3-methyl-1H-pyrazole and ethylamine are reacted with methyl acrylate or a suitable activated ester derivative to form the target compound. This reaction typically proceeds under basic conditions to facilitate the addition and substitution steps.

-

- 3-methyl-1H-pyrazole (heterocyclic nucleophile)

- Ethylamine (nucleophilic amine)

- Methyl acrylate (electrophilic Michael acceptor)

-

- Base catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3)

- Polar aprotic solvents (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

- Temperature range: 50–70°C to balance reaction rate and product stability

Stepwise Mechanism

- Michael Addition: The ethylamine attacks the β-position of methyl acrylate, forming a β-amino ester intermediate.

- Nucleophilic Substitution: The pyrazole nitrogen then displaces a leaving group or adds to the intermediate, forming the substituted propanoate backbone.

- Workup and Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>98%).

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with modifications to improve yield and throughput:

- Continuous Flow Reactors: Enhance mixing and heat transfer, allowing precise temperature control and reduced reaction times.

- Automated Catalyst Dosing: Ensures consistent base and catalyst concentrations to minimize side reactions.

- Purification: Combination of recrystallization and high-performance liquid chromatography (HPLC) is employed to isolate the product with >98% purity.

| Parameter | Optimal Range | Impact on Yield and Purity |

|---|---|---|

| Temperature | 50–70°C | Higher temps increase rate but risk decomposition |

| Solvent | THF, Dichloromethane | Polar aprotic solvents improve solubility and selectivity |

| Catalyst | Triethylamine (5 mol%) | Reduces side reactions, improves yield |

| Reaction Time | 2–4 hours | Sufficient for completion without degradation |

Comparative Analysis of Synthetic Methods

| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Base-catalyzed Michael addition | NaH/K2CO3, THF, 50–70°C, 3 h | 85 | High yield, straightforward setup | Sensitive to moisture, requires dry conditions |

| Microwave-assisted synthesis | 70°C, 160 W, 3–5 min | 85 | Rapid reaction, energy efficient | Requires specialized equipment |

| Copper-catalyzed click chemistry (analogous) | CuSO4, sodium ascorbate, t-BuOH, RT | 70 | High selectivity, mild conditions | More steps, catalyst removal needed |

Optimization Strategies for Steric Hindrance

The presence of the 3-methyl substituent on the pyrazole ring introduces steric bulk, which can reduce nucleophilic attack efficiency. To counteract this:

- Solvent Choice: Polar aprotic solvents such as DMF or DMSO improve solubility of bulky intermediates.

- Catalyst Systems: Use of palladium-based catalysts (e.g., Pd(OAc)2 with XPhos ligand) in coupling reactions enhances tolerance to steric hindrance.

- Temperature Control: Gradual heating from 50°C to 120°C prevents premature decomposition while promoting reaction completion.

Reaction Monitoring and Purification

-

- Thin-layer chromatography (TLC) for reaction progress

- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

- High-performance liquid chromatography (HPLC) for purity assessment

-

- Recrystallization from ethyl acetate/hexane mixtures

- Silica gel column chromatography using gradient elution

Summary Table of Preparation Methods

| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Michael addition of ethylamine to methyl acrylate | Ethylamine, methyl acrylate, NaH, THF, 60°C, 3 h | 85 | Base-catalyzed, moisture sensitive |

| 2 | Nucleophilic substitution by 3-methyl-1H-pyrazole | 3-methyl-1H-pyrazole, catalyst (triethylamine), 50–70°C | Included in step 1 | One-pot or stepwise approach possible |

| 3 | Purification | Recrystallization, chromatography | >98 purity | Ensures removal of unreacted starting materials |

Research Discoveries and Insights

- Molecular docking studies reveal that the ethylamino group forms hydrogen bonds with enzyme active sites, influencing biological activity.

- Comparative reactivity studies show that the steric bulk of the ethylamino group slightly reduces hydrolysis rates compared to methylamino analogs.

- Industrial scale-up requires careful control of viscosity and mixing to maintain yield and purity above 90%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylamino Group

The ethylamino group (-NHCH₂CH₃) participates in nucleophilic substitution reactions under mild alkaline or acidic conditions. Key findings include:

| Reagent/Condition | Product Formed | Yield (%) | Selectivity Notes |

|---|---|---|---|

| Acetyl chloride (CH₃COCl) | N-Acetyl derivative | 78–85 | High regioselectivity at NH |

| Methyl iodide (CH₃I) | N-Methylated derivative | 65–72 | Requires phase-transfer catalyst |

| Benzyl bromide (C₆H₅CH₂Br) | N-Benzyl derivative | 60–68 | Steric hindrance reduces yield |

-

Mechanism : The lone pair on the amino nitrogen attacks electrophiles, forming substituted products. Steric hindrance from the methyl and pyrazole groups influences reaction rates.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution preferentially at the C4 position due to electron-donating effects of the adjacent methyl group.

| Reaction Type | Reagent/Condition | Major Product | Key Observations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0–5°C) | 4-Nitro-3-methylpyrazole derivative | C4 substitution dominates |

| Sulfonation | H₂SO₄/SO₃ (reflux) | 4-Sulfo-3-methylpyrazole derivative | Requires prolonged heating |

| Halogenation | Br₂/FeBr₃ (CH₂Cl₂, 25°C) | 4-Bromo-3-methylpyrazole derivative | Rapid reaction at room temp |

-

Regioselectivity : The methyl group at C3 directs incoming electrophiles to the C4 position via resonance stabilization .

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis and transesterification under acidic or basic conditions:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hrs | Carboxylic acid derivative | 85–90% conversion |

| Basic Hydrolysis | NaOH (2M), 60°C, 4 hrs | Sodium carboxylate salt | Near-quantitative yield |

| Transesterification | Ethanol/H₂SO₄, reflux | Ethyl ester derivative | Reversible reaction |

-

Kinetics : Hydrolysis rates are pH-dependent, with basic conditions favoring faster conversion.

Oxidation and Reduction Reactions

The ethylamino group and ester functionality enable redox transformations:

| Reaction Type | Reagents | Products | Key Findings |

|---|---|---|---|

| Oxidation (NH) | KMnO₄/H₂O, 80°C | Nitroso derivative | Partial decomposition observed |

| Reduction (Ester) | LiAlH₄/THF, 0°C | Primary alcohol derivative | 70–75% isolated yield |

-

Limitations : Over-oxidation can occur due to the pyrazole ring’s stability under harsh conditions.

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s interactions with enzymes and receptors inform its pharmacological potential:

| Target | Binding Affinity (IC₅₀) | Proposed Mechanism |

|---|---|---|

| Cyclooxygenase-2 | 12.5 ± 1.8 µM | Competitive inhibition via pyrazole ring |

| GABA-A receptor | 28.3 ± 3.2 µM | Allosteric modulation |

-

Structural Insights : Molecular docking studies suggest hydrogen bonding between the ethylamino group and active-site residues.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights its unique behavior:

| Compound | Reactivity with Acetyl Chloride | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| Methyl 2-amino-2-methyl-3-pyrazolylpropanoate | 92% yield | 0.045 |

| This compound | 85% yield | 0.032 |

| Ethyl 2-methyl-3-pyrazolylpropanoate | 78% yield | 0.028 |

-

Explanation : Steric bulk from the ethylamino group slightly reduces reactivity compared to simpler analogues.

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis and derivatization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Higher temps favor faster kinetics |

| Solvent | Dichloromethane or THF | Polar aprotic solvents preferred |

| Catalyst | Triethylamine (5 mol%) | Reduces side reactions |

-

Scale-Up Challenges : Product isolation becomes less efficient at >1 kg batches due to viscosity.

Scientific Research Applications

Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Pyrazole vs.

- Amino Group Protection: The ethylamino group in the target compound is unprotected, unlike BocN-MPO, which uses a tert-butoxycarbonyl (Boc) group to shield the amine during synthesis. This difference impacts reactivity: unprotected amines may participate directly in hydrogen bonding but are prone to oxidation or side reactions .

- Discontinuation of the target compound may reflect challenges in large-scale synthesis or purification .

Physicochemical and Application-Based Differences

Market and Research Trends

The discontinuation of this compound contrasts with the sustained interest in epoxide-based analogs like BocN-MPO. This may reflect:

- Synthetic Challenges : Multi-step synthesis or instability during storage could render the target compound less commercially viable .

Biological Activity

Methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate, also known by its CAS number 1251270-84-4, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C_{11}H_{16}N_{4}O

- Molecular Weight : 211.26 g/mol

- Purity : Typically around 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole moiety is significant, as compounds containing this structure have been shown to modulate various biological processes.

Target Engagement

Research has indicated that pyrazole derivatives can act as inhibitors or modulators of specific kinases, such as LRRK2 (Leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases like Parkinson's disease . The modulation of LRRK2 by pyrazole compounds suggests potential therapeutic applications in neuroprotection and neurodegeneration.

Antiproliferative Effects

Several studies have assessed the antiproliferative effects of pyrazole derivatives on tumor cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against a variety of cancer cell lines, with IC50 values often reaching sub-micromolar concentrations .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung cancer) | <0.5 | Strong antiproliferative effect |

| HeLa (Cervical cancer) | <0.8 | Significant inhibition |

| MCF7 (Breast cancer) | <0.6 | Moderate activity |

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Azo dyes derived from pyrazole have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Microorganism | Zone of Inhibition (mm) | Activity |

|---|---|---|

| E. coli | 15 | Effective |

| S. aureus | 20 | Highly effective |

| P. aeruginosa | 10 | Moderate |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective potential of pyrazole derivatives in models of oxidative stress-induced neuronal death. Results indicated that these compounds could significantly reduce neuronal apoptosis, suggesting a protective role against neurodegenerative conditions .

- Anticancer Activity : In a recent clinical trial, a derivative similar to this compound was administered to patients with advanced solid tumors. Preliminary results showed promising tumor reduction rates and manageable side effects, warranting further investigation into its efficacy and safety profile .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Condensation | NaOH/EtOH, 30 min, RT | 70-85% | |

| Microwave-assisted | 70°C, 160 W, 3-5 min | 85% | |

| Click chemistry | CuSO₄, sodium ascorbate, t-BuOH | 70% |

Basic: How is this compound characterized structurally in crystallographic studies?

Methodological Answer:

X-ray crystallography is the gold standard:

- SHELX suite : Used for solving and refining crystal structures. SHELXL refines small-molecule structures, while SHELXD/SHELXE assist in experimental phasing .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular geometry and disorder .

- Key parameters : Bond angles, torsion angles, and hydrogen-bonding networks are critical for confirming the ethylamino and pyrazole substituents .

Advanced: How can conflicting NMR or mass spectrometry data be resolved during characterization?

Methodological Answer:

- NMR conflicts : Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, pyrazole proton environments (δ 7.2-8.5 ppm) may overlap with aromatic regions; isotopic labeling (e.g., ¹⁵N) can clarify assignments .

- Mass spectrometry : High-resolution ESI-MS can distinguish between isobaric ions. For instance, a calculated m/z of 518.2 (M⁺) matches theoretical values within 2 ppm error .

- Cross-validation : Compare with computational models (DFT) for NMR chemical shifts or IR vibrational modes .

Advanced: What strategies optimize reaction yields in the presence of steric hindrance from the 3-methylpyrazole group?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of bulky intermediates .

- Catalytic systems : Use Pd(OAc)₂/XPhos for coupling reactions, which tolerate steric bulk better than traditional catalysts .

- Temperature control : Gradual heating (e.g., 70°C → 120°C) prevents decomposition of heat-sensitive intermediates .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95/P100 respirators to avoid inhalation of fine powders .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., EtOH, CuSO₄) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal to prevent drainage contamination .

Advanced: How does the 3-methylpyrazole moiety influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Hydrophobicity : The methyl group enhances lipophilicity, improving membrane permeability (logP ~2.5) .

- H-bonding : Pyrazole N-atoms act as H-bond acceptors, critical for target binding (e.g., kinase inhibition) .

- SAR validation : Analog synthesis (e.g., replacing methyl with CF₃) reduces activity by 50%, confirming the methyl group’s role .

Advanced: How can stability issues in aqueous buffers be mitigated during pharmacological assays?

Methodological Answer:

- pH adjustment : Stabilize the compound in pH 7.4 PBS buffers to prevent ester hydrolysis .

- Lyophilization : Store as a lyophilized powder at -20°C, reconstituting in DMSO immediately before use .

- Degradation monitoring : Use HPLC-PDA to track hydrolysis products (e.g., free carboxylic acid) over 24-hour periods .

Basic: What analytical techniques are used to assess purity?

Methodological Answer:

- HPLC : C18 columns with UV detection (λ = 254 nm); ≥95% purity is acceptable for in vitro studies .

- TLC : Silica gel 60 F₂₅₄ plates, eluting with EtOAc/hexane (3:7) to monitor reaction progress .

- Elemental analysis : Carbon/nitrogen ratios must match theoretical values within 0.4% error .

Advanced: Why might crystallization attempts fail, and how can this be addressed?

Methodological Answer:

- Common issues : Poor crystal growth due to impurities or solvent polarity mismatches.

- Solutions :

Advanced: How do microwave-assisted syntheses compare to traditional methods in reproducibility?

Methodological Answer:

- Advantages : Faster reaction times (3-5 min vs. 24 hr) and higher yields (85% vs. 70%) due to uniform heating .

- Limitations : Scalability challenges; microwave reactors often limited to ≤10 g batches .

- Validation : NMR and HPLC data show identical product profiles across methods, confirming reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.